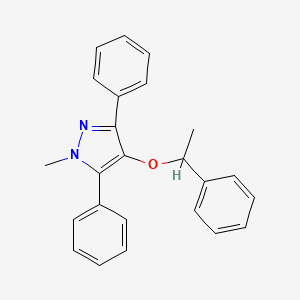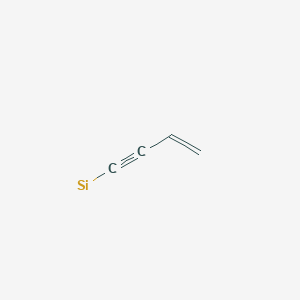
Vinylethynylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(But-3-en-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of both alkyne and alkene functionalities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method is the hydrosilylation of alkynes, where a silicon-hydrogen bond adds across the triple bond of the alkyne under the influence of a catalyst, such as platinum or rhodium . Another method involves the use of transition metal-catalyzed coupling reactions, such as the Hiyama coupling, which employs organosilicon reagents and halides .
Industrial Production Methods: Industrial production of (But-3-en-1-yn-1-yl)silane may involve large-scale hydrosilylation processes using efficient catalysts to ensure high yields and selectivity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize by-products .
化学反应分析
Types of Reactions: (But-3-en-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alkenes and alkanes.
Substitution: Various organosilicon derivatives.
科学研究应用
(But-3-en-1-yn-1-yl)silane has a wide range of applications in scientific research:
作用机制
The mechanism of action of (But-3-en-1-yn-1-yl)silane in chemical reactions often involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can undergo further transformations, leading to the formation of various products. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across the alkyne, forming a silyl-substituted alkene . The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
(Oct-1-yn-1-yl)silane: Similar in structure but with a longer carbon chain, leading to different reactivity and applications.
Trimethyl(3-methylbut-1-yn-1-yl)silane: Another related compound with a different substitution pattern on the alkyne.
Uniqueness: (But-3-en-1-yn-1-yl)silane is unique due to its combination of alkyne and alkene functionalities, which allows for diverse reactivity and the formation of complex products. Its ability to participate in various catalytic processes and form reactive intermediates makes it a valuable compound in synthetic chemistry .
属性
分子式 |
C4H3Si |
|---|---|
分子量 |
79.15 g/mol |
InChI |
InChI=1S/C4H3Si/c1-2-3-4-5/h2H,1H2 |
InChI 键 |
HDENTJGUWIWGJQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC#C[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
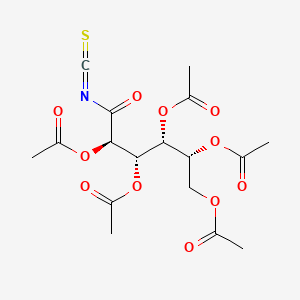

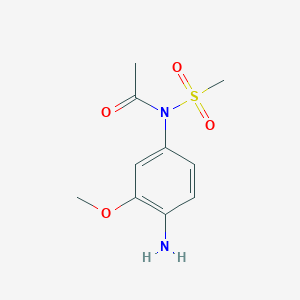
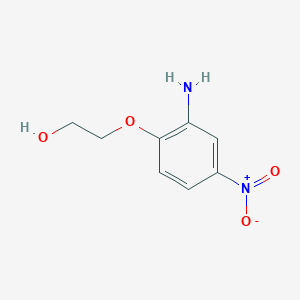

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
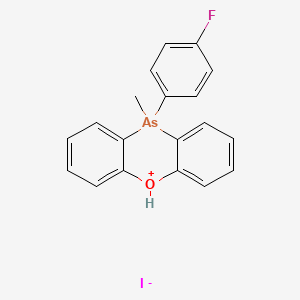
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

